2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine
Overview
Description
“2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine” is a chemical compound with the molecular formula C12H17ClN2O2S . It is a type of substituted pyridine, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered heterocyclic scaffold, attached to a piperidine ring via a methyl group .Scientific Research Applications
Synthesis and Intermediate Applications
2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine has been utilized in various synthesis processes. For example, it has been used as an intermediate in the synthesis of lafutidine, a compound developed for certain medical applications. This synthesis involves chlorination and condensation processes, demonstrating the chemical's versatility in pharmaceutical manufacturing (Shen Li, 2012).
Chemical Development and Scale-Up
In the development of novel pharmaceutical compounds, this chemical has played a crucial role. For instance, it was involved in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This highlights its significance in producing large quantities of complex molecules for clinical studies (S. Andersen et al., 2013).
Role in Spin-Crossover and Crystallographic Phase Changes
The compound has also found applications in the field of inorganic chemistry. Research on iron(II) complexes of similar molecules indicated its potential in influencing spin-crossover and crystallographic phase changes. This area of study is crucial for understanding magnetic properties in materials (L. J. K. Cook et al., 2015).
Green Metric Evaluation
The compound's role in green chemistry has also been explored. A study focused on its synthesis and green metric evaluation, emphasizing the importance of environmentally sustainable practices in chemical production (Rohidas Gilbile et al., 2017).
Aurora Kinase Inhibition
Another significant application is in the development of Aurora kinase inhibitors. These inhibitors have potential uses in cancer treatment, with the molecule being a key component in the synthesis of these inhibitors (ロバート ヘンリー,ジェームズ, 2006).
Reactivity Studies
Studies on the reactivity of related molecules have provided insights into their potential applications in various chemical reactions, further expanding the scope of its use in synthetic chemistry (J. Rouchaud et al., 1997).
Metabolic Studies
The compound has been studied in the context of metabolism and excretion in pharmaceutical research. This research is crucial for understanding how drugs are processed in the body, influencing the development of more effective and safe medications (Qin Yue et al., 2011).
Properties
IUPAC Name |
2-chloro-4-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-3-10(4-7-15)8-11-2-5-14-12(13)9-11/h2,5,9-10H,3-4,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWYXFBXVKBUEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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